(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a structural analog of proline, featuring a pyrrolidine ring with an aminomethyl group at the 1-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid typically involves the Strecker synthesis, which is a multi-step process. The Strecker synthesis starts with the condensation of an aldehyde with ammonia to form an imine. This imine then undergoes nucleophilic addition with cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Scientific Research Applications
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid include:
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with modifications at different positions on the pyrrolidine ring.
Uniqueness
What sets this compound apart from these similar compounds is its aminomethyl group at the 1-position, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S)-1-(aminomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-8-3-1-2-5(8)6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
YZWQYLIPNGADBK-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.